![molecular formula C11H16BrNO2 B3072797 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol CAS No. 1016891-93-2](/img/structure/B3072797.png)
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol
Descripción general
Descripción
“2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol” is a synthetic compound . It has a molecular formula of C11H16BrNO2 . The compound is also known by its common name “Propylhexedrine”.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCCNCc1cc(c(c(c1)Br)O)OC . The compound has a molecular weight of 274.15 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activity
Studies on bromophenol derivatives, including compounds similar in structure to 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol, have shown potential antimicrobial and antibacterial activities. For instance, Zhou et al. (2015) synthesized and characterized three derivatives demonstrating antibacterial activities against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus (Zhou et al., 2015). Additionally, Xue et al. (2012) prepared and characterized Schiff base cobalt complexes derived from similar bromophenol compounds, showing effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans (Xue et al., 2012).
Antioxidant Activity
Research on bromophenol derivatives also indicates significant antioxidant activity. Dong et al. (2022) synthesized a series of methylated and acetylated bromophenol derivatives, demonstrating ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes (Dong et al., 2022).
Anticancer Potential
Several studies have focused on the anticancer potential of bromophenol derivatives. Sukria et al. (2020) investigated the stability and anticancer activity of a Schiff base compound derived from vanillin and p-anisidin, showing weak activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).
Chemical Structure and Synthesis
The structural elucidation and synthesis of bromophenol derivatives have been a significant area of research. For example, Dong et al. (2015) characterized two bromo-substituted Schiff bases, providing detailed crystal structures and indicating potential for further chemical manipulation (Dong et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit camp-specific phosphodiesterase (pde4) . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
If it indeed inhibits pde4, it could increase the levels of camp in cells, thereby affecting pathways regulated by camp, such as the pka pathway .
Result of Action
If it acts as a pde4 inhibitor, it could potentially increase camp levels in cells, leading to a variety of effects depending on the cell type and context .
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKITCBQMWOBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




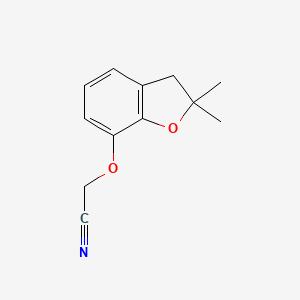
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
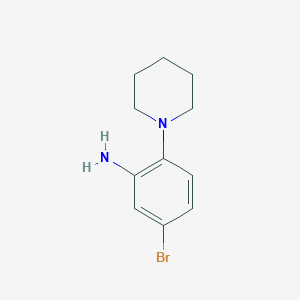
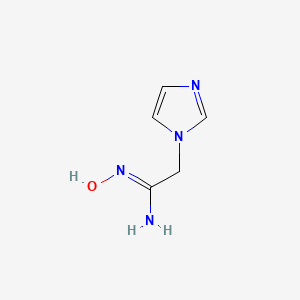
![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

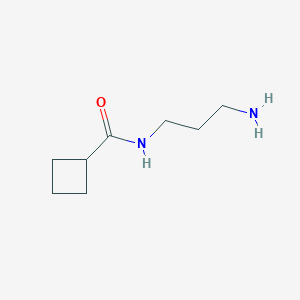
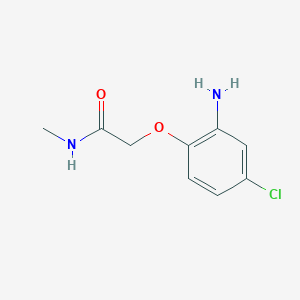
![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)
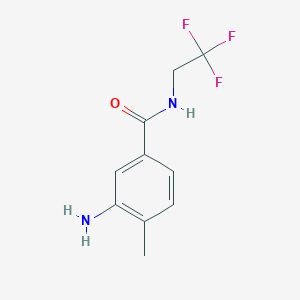
![6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile](/img/structure/B3072813.png)